Product packaging for 3,4-Difluorobenzonitrile(Cat. No.:CAS No. 64248-62-0)

3,4-Difluorobenzonitrile

Cat. No.: B1296988
CAS No.: 64248-62-0
M. Wt: 139.1 g/mol
InChI Key: BTBFCBQZFMQBNT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatics in Advanced Chemical Synthesis

Fluorinated aromatic compounds are organic molecules that feature one or more fluorine atoms attached to an aromatic ring. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This strategic incorporation can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the resulting compounds, making them highly desirable in various industrial applications. numberanalytics.comyychemical.com

The unique properties conferred by fluorine atoms are pivotal in modern chemistry. numberanalytics.com In the pharmaceutical industry, for instance, the presence of fluorine can enhance the efficacy and safety profile of drugs. numberanalytics.comnumberanalytics.com A notable example is the antidepressant fluoxetine, which utilizes a fluorinated aromatic compound as a key intermediate. numberanalytics.com Similarly, in the agrochemical sector, fluorinated aromatics are instrumental in the creation of potent herbicides and pesticides. numberanalytics.comyychemical.com The field of materials science also benefits from these compounds, using them to develop advanced polymers, such as certain types of fluoropolymers, with superior thermal stability and chemical resistance. numberanalytics.comresearchgate.net The deliberate placement of fluorine atoms can also influence a molecule's reactivity, making it more or less susceptible to certain chemical reactions, a feature that chemists can exploit to direct synthetic pathways. numberanalytics.com

Role of 3,4-Difluorobenzonitrile as a Key Building Block in Fluorine Chemistry Research

This compound (DFBN) is a white to light yellow crystalline solid that serves as a critical intermediate in organic synthesis. innospk.comguidechem.com Its molecular structure, which includes a benzonitrile (B105546) core with two fluorine atoms at the 3 and 4 positions, makes it a versatile building block for creating more complex fluorinated molecules. yychemical.cominnospk.com The electron-withdrawing nature of the two fluorine atoms and the nitrile group enhances the compound's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

This reactivity profile allows for the targeted introduction of the difluorinated phenyl group into a variety of molecular scaffolds. It is frequently used in the synthesis of active pharmaceutical ingredients (APIs), where the fluorine atoms can improve a drug's pharmacokinetic properties, such as metabolic stability and cell membrane penetration. yychemical.cominnospk.com In agrochemical research, this compound is a key precursor for certain herbicides. sigmaaldrich.com Its utility also extends to material science, where it is explored for applications in liquid crystals. The compound's stability under various reaction conditions further cements its role as an indispensable tool for chemists working in the field of fluorine chemistry. guidechem.com

Below are some of the key physicochemical properties of this compound:

PropertyValue
CAS Number 64248-62-0 innospk.comnih.gov
Molecular Formula C₇H₃F₂N innospk.comnih.gov
Molecular Weight 139.10 g/mol innospk.comsigmaaldrich.com
Appearance White to light yellow crystalline powder/solid innospk.commingyuanchemical.com
Melting Point 52-54 °C innospk.comsigmaaldrich.commingyuanchemical.comchemsrc.com
Boiling Point ~180-181.6 °C innospk.com
Flash Point 69 °C (closed cup) sigmaaldrich.com
Solubility Insoluble in water mingyuanchemical.comscbt.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on expanding its utility and optimizing its synthesis. yychemical.com A significant area of investigation is the development of more efficient and environmentally friendly methods for its production. patsnap.com This includes the use of phase-transfer catalysis to lower reaction temperatures and the recycling of solvents and catalysts to reduce production costs and waste. patsnap.com

In medicinal chemistry, researchers are continuously exploring new derivatives of this compound to develop novel therapeutic agents. The unique electronic and steric effects provided by the two fluorine atoms are being leveraged to design next-generation drugs with improved efficacy and therapeutic profiles. yychemical.com For example, it has been used in the synthesis of fluorine-substituted benzyl (B1604629) amides and nitrofuranyl amides with potential antituberculosis activity. sigmaaldrich.comchemsrc.com

In the realm of materials science, the application of this compound and other fluorinated aromatics in the creation of high-performance polymers and organic light-emitting diodes (OLEDs) remains an active area of research. numberanalytics.comresearchgate.net The synthesis of novel fluorine-containing aromatic carboxylic acids from readily available fluorinated compounds like DFBN is also being explored for use in functional materials. hokudai.ac.jp As the demand for advanced materials with specific properties grows, the role of versatile building blocks like this compound is expected to become even more crucial. yychemical.comhokudai.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2N B1296988 3,4-Difluorobenzonitrile CAS No. 64248-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214463
Record name 3,4-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-62-0
Record name 3,4-Difluorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-difluorobenzonitrile
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Synthetic Methodologies and Mechanistic Investigations of 3,4 Difluorobenzonitrile

Advanced Halogen-Exchange Fluorination Strategies

The halogen-exchange reaction is the most direct method for introducing fluorine into an aromatic ring, using starting materials like aryl chlorides audreyli.com. The process typically involves reacting 3,4-Dichlorobenzonitrile (B1293625) with a fluorinating agent in a high-boiling polar aprotic solvent, often with the aid of a phase-transfer catalyst audreyli.comgoogle.com.

The efficiency of the fluorination of 3,4-Dichlorobenzonitrile is highly dependent on reaction parameters such as temperature, solvent, catalyst, and the molar ratio of reactants. Studies have shown that temperature is a critical factor; for instance, in the solvent 1,3-Dimethylimidazolidin-2-one (DMI), the reaction proceeds well at its reflux temperature of 225 °C, but the yield of 3,4-Difluorobenzonitrile drops dramatically to 11% if the temperature is lowered to 215 °C audreyli.com. This sharp decrease is linked to a significant increase in the viscosity of the DMI and potassium fluoride (B91410) mixture below 220 °C audreyli.com.

In a process utilizing a bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt catalyst, optimal conditions were identified as heating to between 190 °C and 220 °C for 4-5 hours google.com. The molar ratio of 3,4-Dichlorobenzonitrile to potassium fluoride and the catalyst is also crucial for maximizing yield, with suggested ratios being 1 : 2-3.5 : 0.03-0.15, respectively google.com. One specific industrial process recommends a molar ratio of 3,4-dichlorobenzonitrile to potassium fluoride of 1:2.4 and a catalyst concentration of 8% molar equivalent to the starting dichlorobenzonitrile google.com.

Table 1: Effect of Reaction Conditions on this compound Synthesis
Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Source
3,4-DCBNKFPh4PBrDMI2254Good (not specified) audreyli.com
3,4-DCBNKFPh4PBrDMI215-11 audreyli.com
3,4-DCBNKFBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane (B150427)200-210588 google.com
3,4-DCBNKFNoneDMI200-22012-1522 google.com
3,4-DCBNKFBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltNMP200-210490.7 google.com
3,4-DCBNKFNoneDMI (Pressure Reactor)290-64 audreyli.com

Potassium fluoride (KF) is the most common and cost-effective fluorinating agent for the synthesis of this compound from 3,4-Dichlorobenzonitrile audreyli.comguidechem.com. In this nucleophilic aromatic substitution reaction, the fluoride ion from KF displaces the chloride ions on the aromatic ring audreyli.com. To ensure the effectiveness of the reaction, it is crucial to use anhydrous potassium fluoride, as the presence of water can hinder the fluorination process google.compatsnap.com. Spray-dried potassium fluoride is often used to minimize moisture content audreyli.comchemicalbook.com. The "naked" fluoride ion, made more reactive by the solvent and catalyst, is a powerful nucleophile capable of displacing the chlorine atoms, even the one at the meta-position, which is typically less reactive in such substitutions audreyli.com.

The choice of solvent is critical in halogen-exchange fluorination. High-boiling, polar aprotic solvents are required to dissolve the reactants and facilitate the reaction at elevated temperatures audreyli.comgoogle.com.

1,3-Dimethylimidazolidin-2-one (DMI): DMI has been identified as a superior solvent for this synthesis audreyli.com. It remains stable at high temperatures, such as the 290 °C used in pressure reactor syntheses audreyli.com. The reaction of 3,4-DCBN with KF proceeds efficiently at the reflux temperature of DMI (225 °C) audreyli.com. However, without a catalyst, the reaction in DMI can be slow and result in low yields, such as a 22% molar yield after 12-15 hours at 200-220 °C google.com.

Sulfolane: This polar aprotic solvent is a stable and effective medium for the fluorination reaction google.comresearchgate.net. Its ability to strongly solvate cations increases the nucleophilicity of the corresponding less-solvated fluoride anion researchgate.net. In one optimized process, using Sulfolane as the solvent at 200-210 °C resulted in an 88% molar yield of this compound in just 5 hours google.com.

N-Methylpyrrolidone (NMP): NMP is another suitable polar aprotic solvent. A preparation method using NMP as the solvent at 200-210 °C for 4 hours achieved a high molar yield of 90.7% google.com.

In contrast, solvents with lower boiling points, such as dimethylsulfoxide (DMSO), have been found to be ineffective for this reaction as they cannot reach the necessary temperatures for the exchange to occur efficiently audreyli.com.

Table 2: Comparison of Solvent Efficiency in Catalyzed Fluorination of 3,4-DCBN
SolventTemperature (°C)Time (h)Molar Yield (%)Source
Sulfolane200-210588 google.com
N-Methylpyrrolidone (NMP)200-210490.7 google.com
1,3-Dimethylimidazolidin-2-one (DMI)200-22012-1522 (uncatalyzed) google.com

Phase-transfer catalysts (PTCs) are instrumental in facilitating the halogen-exchange reaction by transporting the fluoride anion from the solid or aqueous phase to the organic phase where the substrate, 3,4-Dichlorobenzonitrile, is dissolved audreyli.comcrdeepjournal.org. This enhances the reaction rate and often allows for milder reaction conditions google.com.

Tetraphenylphosphonium (B101447) Bromide (Ph₄PBr): The use of Ph₄PBr as a catalyst in DMI provides a convenient, high-yield, one-step method for preparing this compound audreyli.com. It is effective in promoting the displacement of both chlorine atoms audreyli.comguidechem.com.

Bis-(N,N'-dimethyl-2-imidazolinyl)-ammonium chloride salt: This catalyst has been shown to be highly effective, leading to lower reaction temperatures (190-220 °C), shorter reaction times (4-5 hours), and high yields of around 90% google.compatsnap.com. A key advantage of this catalyst is that it can be recovered from the reaction mixture and recycled for subsequent batches, maintaining high activity for more than eight cycles google.com. This recyclability reduces production costs and makes the process more suitable for industrial-scale production google.compatsnap.com.

The fluorination of 3,4-Dichlorobenzonitrile does not occur in a single step but proceeds through a sequential replacement of the two chlorine atoms guidechem.com. The chlorine atom at the 4-position (para to the nitrile group) is significantly more reactive than the chlorine atom at the 3-position (meta to the nitrile group) due to the electron-withdrawing nature of the nitrile group audreyli.comguidechem.com.

To further drive the fluorination reaction, especially the more difficult replacement of the meta-positioned chlorine, high-temperature synthesis in a pressure reactor has been investigated audreyli.com. When 3,4-Dichlorobenzonitrile was treated with potassium fluoride in DMI at 290 °C in a Hastelloy 'C' pressure reactor, a 64% yield of this compound was achieved audreyli.com. An interesting finding from these high-temperature experiments was that the presence of the phase-transfer catalyst, Tetraphenylphosphonium Bromide, did not affect the yield audreyli.com. This suggests that at sufficiently high temperatures, the thermal energy is adequate to overcome the activation barrier for the fluorination, reducing the dependency on the catalyst to facilitate the reaction audreyli.com.

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

The nucleophilic aromatic substitution (SNAr) reaction is a fundamental process for the functionalization of aromatic compounds like this compound. This reaction is central to the synthesis of various valuable molecules in the pharmaceutical and agrochemical industries. The mechanism of SNAr reactions, particularly involving this compound, has been a subject of detailed investigation to optimize reaction conditions and improve yields.

A key reaction studied is the amination of this compound with nucleophiles such as morpholine (B109124) to produce 3-fluoro-4-morpholinobenzonitrile. rsc.org The reaction involves the substitution of the fluorine atom at the C-4 position, which is activated by the electron-withdrawing nitrile group para to it. The process generates hydrogen fluoride (HF) as a byproduct, which is typically neutralized by a base present in the reaction mixture. rsc.org

The mechanistic understanding of SNAr reactions has been debated. rsc.org The traditionally accepted pathway involves a two-step addition-elimination sequence via a discrete intermediate known as a Meisenheimer complex. researchgate.net However, recent studies employing kinetic analysis and computational methods suggest that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. rsc.orgresearchgate.net

Kinetic studies are crucial for understanding the reaction mechanism and developing rate equations that can be used for process optimization. rsc.org In the SNAr amination of this compound with morpholine, extensive kinetic investigations have been performed to elucidate the reaction pathways. researchgate.net These studies involve monitoring the concentration profiles of reactants and products over time under various conditions, such as changes in temperature, reactant concentrations, and the presence of different bases. researchgate.net

In one such study, the reaction was conducted in a flow system, allowing for the precise collection of kinetic data by varying residence time, temperature, and reagent concentrations. researchgate.net The data revealed that the reaction profiles could differ significantly depending on the base used. For instance, using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in addition to morpholine (which can also act as a base) led to distinct concentration profiles, including sigmoidal curves for the consumption of the starting material and formation of the product. researchgate.net This observation suggests a complex reaction mechanism involving autocatalysis or the evolution of a catalytic species during the reaction. researchgate.net

The following table summarizes the key reactants in a kinetic study of the SNAr amination of this compound.

RoleCompoundAbbreviation
Starting MaterialThis compoundSM
Nucleophile / BaseMorpholineMP
Base1,8-Diazabicyclo[5.4.0]undec-7-eneDBU
Desired Product3-Fluoro-4-morpholinobenzonitrileDP
IntermediateMeisenheimer ComplexMC

This table is based on the designations used in the kinetic study by Kim et al., 2023. rsc.org

A central point of investigation in the SNAr mechanism of this compound is whether the reaction proceeds through a concerted or a stepwise pathway. rsc.org

Stepwise Mechanism: This classical pathway involves the initial attack of the nucleophile (e.g., morpholine) on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, the Meisenheimer complex. In a subsequent, typically rapid step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. rsc.orgresearchgate.net

Concerted Mechanism: In this pathway, the formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond occur simultaneously in a single transition state. The Meisenheimer complex, in this case, would represent the transition state rather than a stable intermediate. rsc.orgresearchgate.net

Kinetic modeling based on experimental data from the amination of this compound has been used to assess the feasibility of both pathways. researchgate.net By fitting the experimental concentration profiles to mathematical models representing each mechanism, researchers can determine which pathway provides a better explanation for the observed kinetics. researchgate.net Studies have shown that for certain SNAr reactions, the mechanism can exist on a continuum between a purely stepwise and a purely concerted process, influenced by the specific reactants, solvents, and catalysts involved. researchgate.net The investigation into the amination of this compound aims to resolve these ambiguities for this specific system. rsc.org

The Meisenheimer complex (MC) is a key species in the discussion of SNAr mechanisms. rsc.org In the reaction of this compound with morpholine, the Meisenheimer complex would be formed by the addition of the morpholine nucleophile to the C-4 position of the benzonitrile (B105546) ring. rsc.org

The stability of this complex is a determining factor in the reaction pathway. If the Meisenheimer complex is a stable, low-energy species, it can exist as a true intermediate, and the reaction follows a stepwise mechanism. researchgate.net Conversely, if the complex is high in energy and transient, it is better described as a transition state, which supports a concerted mechanism. rsc.org

For the SNAr amination of this compound, kinetic models that include the formation of a Meisenheimer complex are tested against experimental data. rsc.org The ability of these models to accurately reproduce the observed reaction profiles helps to confirm the role and nature of this complex in the reaction sequence. researchgate.net The debate continues, with some evidence suggesting that stable Meisenheimer intermediates are more likely in reactions with highly electron-deficient rings and poor leaving groups, whereas concerted pathways may be favored in other cases. researchgate.net

The addition of a base is critical in the SNAr amination of this compound, as it neutralizes the HF generated during the reaction. rsc.org The choice of base can significantly influence the reaction mechanism and kinetics. researchgate.net Morpholine itself can act as a base, but typically two equivalents are needed: one as the nucleophile and one to trap HF. rsc.org

The use of a stronger, non-nucleophilic external base like DBU has been shown to alter the reaction pathway. rsc.org Kinetic studies revealed that when DBU is used, the concentration profiles can become sigmoidal, which is not observed when only morpholine is used. researchgate.net This suggests that the reaction mechanism changes depending on the base. The sigmoidal behavior points to the formation of a new species during the reaction that acts as a catalyst. researchgate.net This phenomenon of "catalyst evolution" indicates that an initially formed product or complex interacts with the reagents to accelerate the reaction, leading to a more complex mechanistic model than initially presumed. researchgate.net

These findings highlight that the role of the base extends beyond simple acid scavenging; it can actively participate in and modify the catalytic cycle of the reaction, leading to novel reaction pathways that can be exploited for process optimization. researchgate.net

Alternative Synthesis Approaches and Derivatization Routes

An alternative synthetic route to this compound utilizes 1,2-difluorobenzene (B135520) as the starting material. This multi-step process avoids the use of highly toxic reagents like cuprous cyanide, which are sometimes employed in other synthetic approaches. google.com

A patented method outlines the following three-step synthesis: google.com

Friedel-Crafts Acylation: 1,2-Difluorobenzene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This step introduces a trichloroacetyl group onto the benzene (B151609) ring to form 3,4-difluoro-α,α,α-trichloroacetophenone.

Amidation: The resulting acetophenone (B1666503) derivative is then reacted with ammonia. The trichloromethyl group is converted to an amide group, yielding 3,4-difluorobenzamide (B1297546).

Dehydration: In the final step, the 3,4-difluorobenzamide is treated with a halogen-containing dehydrating agent (like thionyl chloride or phosphorus oxychloride) and a catalyst to eliminate water and form the nitrile group, yielding the final product, this compound.

The table below summarizes the key transformations in this synthesis route.

StepStarting MaterialKey ReagentsProduct
11,2-DifluorobenzeneTrichloroacetyl chloride, Lewis acid3,4-Difluoro-α,α,α-trichloroacetophenone
23,4-Difluoro-α,α,α-trichloroacetophenoneAmmonia3,4-Difluorobenzamide
33,4-DifluorobenzamideDehydrating agent, catalystThis compound

This table outlines the synthesis process described in patent CN103709071A. google.com

Conversion of 3,4-Difluorobenzamide to this compound

The synthesis of this compound from 3,4-Difluorobenzamide is a dehydration reaction, a fundamental transformation in organic chemistry that converts a primary amide into a nitrile. This process involves the removal of a molecule of water from the amide functional group. A common and effective method for this conversion employs a halogen-containing dehydration reagent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst. publish.csiro.au

The reaction mechanism begins with the nucleophilic attack of the amide oxygen onto the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable intermediate. Subsequent rearrangement and elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) yield the final nitrile product. The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction. publish.csiro.au

An industrial-scale preparation illustrates this process, where 3,4-Difluorobenzamide is treated with thionyl chloride (referred to as dichlorosulfoxide) in a dichloroethane solvent with a catalytic amount of DMF. capes.gov.br The reaction, conducted at a moderate temperature, proceeds efficiently to give a high yield of this compound after purification. capes.gov.br

Interactive Data Table: Industrial Synthesis of this compound via Dehydration

ParameterValueReference
Starting Material3,4-Difluorobenzamide capes.gov.br
Dehydrating AgentThionyl Chloride (SOCl₂) publish.csiro.aucapes.gov.br
CatalystN,N-dimethylformamide (DMF) publish.csiro.aucapes.gov.br
SolventDichloroethane capes.gov.br
Reaction Temperature50 °C capes.gov.br
Reaction Time5 hours capes.gov.br
Crude Product Yield97% capes.gov.br
Final Purity99% (after distillation) capes.gov.br

Research into Fluorodesulfonylation Methods

The term "fluorodesulfonylation" typically refers to the substitution of a sulfonyl group with a fluorine atom. However, in the context of nitrile synthesis, research has focused on related strategies where a sulfonate group, an excellent leaving group, is displaced by a cyanide nucleophile. This transformation, more accurately described as the cyanation of an aryl sulfonate, provides a modern and versatile route to aryl nitriles.

Recent advancements have established efficient transition-metal-catalyzed methods for this conversion. Nickel(II)-catalyzed cyanation of aryl sulfonates using zinc cyanide (Zn(CN)₂) has been shown to be an effective method with wide functional group compatibility. organic-chemistry.org Similarly, palladium-catalyzed systems are widely used for the cyanation of aryl pseudohalides, including sulfonate derivatives like triflates and fluorosulfates. nih.govresearchgate.net A notable strategy involves a two-step sequence where phenols are first converted to aryl fluorosulfates, which then undergo a palladium-catalyzed cyanation to yield the desired aryl nitrile. researchgate.net This approach is particularly valuable as it allows for the conversion of readily available phenols into nitriles.

These catalytic systems typically involve a palladium or nickel source and specialized phosphine (B1218219) ligands (e.g., XPhos) that facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net The cyanide source is often a less hazardous alternative to alkali metal cyanides, such as zinc cyanide or potassium ferrocyanide. organic-chemistry.orgnih.gov This methodology represents a significant area of research for the synthesis of complex benzonitriles from alternative starting materials.

Interactive Data Table: Generalized Cyanation of Aryl Sulfonates

ComponentRole / ExampleReference
SubstrateAryl Sulfonate / Aryl Fluorosulfate organic-chemistry.orgresearchgate.net
Cyanide SourceZinc Cyanide (Zn(CN)₂) organic-chemistry.org
CatalystNickel(II) or Palladium(0) complexes organic-chemistry.orgresearchgate.net
LigandBuchwald-type phosphine ligands (e.g., XPhos) researchgate.net
ProductAryl Nitrile organic-chemistry.org

Chemical Reactivity and Transformation Studies of 3,4 Difluorobenzonitrile

Reactivity in Nucleophilic Aromatic Substitution Reactions

3,4-Difluorobenzonitrile is a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The benzene (B151609) ring is 'activated' by the electron-withdrawing nature of the cyano group and the fluorine atoms, making it susceptible to attack by nucleophiles. In these reactions, a nucleophile replaces one of the fluorine atoms on the aromatic ring. The position of substitution is typically para to the strongly electron-withdrawing cyano group (at the C-4 position), as this position is more activated.

Formation of Substituted Benzonitriles with Various Nucleophiles (e.g., Amines, Thiols)

The fluorine atoms on the this compound ring can be displaced by a variety of nucleophiles, leading to the formation of diverse substituted benzonitriles. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing a fluorine atom, which results in the formation of a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.org The subsequent loss of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. acsgcipr.org

Common nucleophiles used in these reactions include amines, thiols, and alcohols. For instance, the reaction with hydroquinone (B1673460) in the presence of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) yields 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667). nih.gov This reaction demonstrates the displacement of the fluorine atom at the 4-position by an oxygen nucleophile.

Reactions with thiols proceed under similar conditions, typically in a dipolar aprotic solvent with a base like potassium carbonate (K₂CO₃), to form aryl thioethers. acsgcipr.orgnih.gov Likewise, various primary and secondary amines can be used to synthesize N-substituted aminobenzonitriles. The reactivity in SNAr reactions is influenced by the electron-withdrawing groups present on the aromatic ring, which stabilize the intermediate Meisenheimer complex. acsgcipr.org

Examples of Nucleophilic Aromatic Substitution Reactions
NucleophileReagents and ConditionsProductReference
Hydroquinone (Oxygen Nucleophile)NaOH, DMSO, 80°C3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov
Generic Thiol (R-SH)K₂CO₃, DMAc, rt-100°CSubstituted 4-(Alkylthio/Arylthio)-3-fluorobenzonitrile nih.gov
Generic Amine (R₂NH)Base, SolventSubstituted 4-(Dialkylamino/Arylamino)-3-fluorobenzonitrile nih.govresearchgate.net

Mechanistic Studies of C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond via nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. rsc.orgtcichemicals.com In the context of this compound reacting with an amine, the mechanism follows the general SNAr pathway. This process is distinct from other C-N bond formation methods like metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). tcichemicals.com

The key steps in the SNAr mechanism for C-N bond formation are:

Nucleophilic Attack: The nitrogen atom of the amine (a nucleophile) attacks the electron-poor carbon atom at the C-4 position of the this compound ring. This step is typically the rate-determining step.

Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the final C-N bond-containing product.

Recent studies have also explored novel mechanisms for C-N bond formation, such as those involving photoenzymatic processes or plasma-based nitrogen fixation, which can proceed through radical intermediates. nih.govnih.gov However, for the reaction of this compound with standard amine nucleophiles, the SNAr pathway is the well-established and dominant mechanism.

Reduction Reactions of the Nitrile Moiety

The nitrile (cyano) group of this compound is a versatile functional group that can be readily reduced to a primary amine, specifically a benzylamine (B48309) derivative. This transformation is crucial for the synthesis of various chemical intermediates. The reduction can be achieved through several methods, most notably catalytic hydrogenation or the use of chemical reducing agents.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines due to its high atom efficiency. cardiff.ac.uk This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C) researchgate.net

Platinum on carbon (Pt/C) researchgate.net

Raney Nickel (Ra-Ni)

The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol, often under pressure. The general pathway involves the sequential addition of hydrogen across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further hydrogenated to the primary amine. researchgate.net A potential side reaction is the formation of secondary amines, but reaction conditions can be optimized to favor the formation of the primary amine. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or its salts instead of H₂ gas, is considered a safer alternative for this reduction. cardiff.ac.ukrsc.org

Catalysts for Nitrile Hydrogenation
CatalystHydrogen SourceTypical ProductReference
Palladium on Carbon (Pd/C)H₂ gas or Formate saltsPrimary Amine cardiff.ac.ukresearchgate.net
Platinum on Carbon (Pt/C)H₂ gasPrimary Amine researchgate.net
Raney Nickel (Ra-Ni)H₂ gas or HydrazinePrimary Amine cardiff.ac.uk

Utilization of Reducing Agents (e.g., Lithium Aluminum Hydride) for Amine Formation

Powerful chemical reducing agents, known as complex metal hydrides, are highly effective for the reduction of nitriles to primary amines in a laboratory setting. Lithium aluminum hydride (LiAlH₄) is a potent and common choice for this transformation. masterorganicchemistry.comleah4sci.com Unlike sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce nitriles, esters, and carboxylic acids. libretexts.orgyoutube.com

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This process occurs twice, leading to a metal-amine complex. A subsequent aqueous workup step is required to hydrolyze this complex and liberate the primary amine product. libretexts.orgyoutube.com

Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, requiring careful handling under anhydrous conditions. ic.ac.uk

Synthesis of 3,4-Difluoroaniline

The reduction of 3,4-difluoronitrobenzene (B149031) is a common route to synthesize 3,4-difluoroaniline. google.com However, the direct synthesis from this compound is not explicitly detailed in the provided search results. Nonetheless, based on the established reactivity of the nitrile group, the reduction of this compound would be expected to yield 3,4-difluorobenzylamine, not 3,4-difluoroaniline.

To obtain 3,4-difluoroaniline, one would typically start with a precursor where the nitrogen-containing group is already attached to the ring, such as 3,4-difluoronitrobenzene, which is then reduced. google.com Another documented, though less direct, synthesis involves the decarboxylation of 4,5-difluoroanthranilic acid. prepchem.com The reduction of the nitrile group in this compound leads to a -(CH₂NH₂) group, which is a benzylamine, structurally distinct from an aniline (B41778) where the -NH₂ group is directly attached to the aromatic ring.

Oxidation Reactions to Carboxylic Acids

The transformation of the nitrile functional group into a carboxylic acid is a fundamental reaction in organic synthesis. For this compound, this conversion yields 3,4-Difluorobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com While the user's query specifies an oxidation reaction, this particular functional group interconversion is mechanistically classified as a hydrolysis. Strong oxidizing agents are typically employed in aqueous acidic or basic media, conditions which are also conducive to the hydrolysis of nitriles. The nitrile carbon is already in a high oxidation state (+3), and the conversion to a carboxylic acid involves the replacement of the carbon-nitrogen bonds with carbon-oxygen bonds, a process achieved through the addition of water.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful reagents in organic chemistry, but they are not the typical reagents for the direct oxidation of a nitrile group. Their primary application in the context of aromatic compounds is the oxidation of alkyl side chains (benzylic oxidation) to carboxylic acids. masterorganicchemistry.com For instance, 3,4-difluorotoluene (B1333485) could be oxidized to 3,4-difluorobenzoic acid using such reagents.

However, the conversion of this compound to 3,4-Difluorobenzoic acid is accomplished via hydrolysis, which can be catalyzed by acid or base. If this compound were treated with potassium permanganate or chromium trioxide in a heated aqueous solution (acidic or basic), the conditions would facilitate the hydrolysis of the nitrile group to a carboxylic acid.

Potassium Permanganate (KMnO₄) : A versatile oxidant that is effective in acidic, basic, or neutral conditions. In a heated aqueous solution, it would provide the necessary environment for the hydrolysis of the nitrile.

Chromium Trioxide (CrO₃) : Often used in acidic solutions (e.g., with aqueous sulfuric acid to form chromic acid, H₂CrO₄), which would catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid. libretexts.org

The reaction is formally a hydrolysis, where water molecules attack the electrophilic carbon of the nitrile. This process typically proceeds through an amide intermediate (3,4-Difluorobenzamide), which is then further hydrolyzed to the carboxylic acid. A study on the non-catalytic hydrolysis of the related compound 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water confirms this stepwise reaction, proceeding from the nitrile to the amide, and then to the benzoic acid. researchgate.net

Reaction Scheme: Hydrolysis of this compound

F₂C₆H₃CN (this compound) + 2 H₂O → F₂C₆H₃COOH (3,4-Difluorobenzoic Acid) + NH₃ (Ammonia)

This conversion is a key step as 3,4-Difluorobenzoic acid serves as a precursor for various other important chemical compounds. google.com The conditions for this hydrolysis can be tailored to control the reaction rate and yield, with acidic or basic catalysis being common methods to achieve this transformation efficiently.

Below is a table detailing research findings for the hydrolysis of a structurally similar compound, demonstrating the conditions and outcomes of such a transformation.

ReactantConditionsIntermediate ProductFinal ProductActivation Energy (kJ·mol⁻¹)
2,6-DifluorobenzonitrileHigh-Temperature Liquid Water (523.15 K)2,6-Difluorobenzamide2,6-Difluorobenzoic Acid96.7 (for nitrile hydrolysis)

This table is based on data for the hydrolysis of 2,6-difluorobenzonitrile, a close structural analog, to illustrate the reaction pathway and kinetics. researchgate.net

Other Significant Functional Group Interconversions

The nitrile group in this compound is exceptionally versatile and can be transformed into several other important functional groups, making it a key building block in synthetic chemistry. researchgate.net

Key interconversions include:

Reduction to Primary Amines : The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction converts the carbon-nitrogen triple bond into a CH₂-NH₂ group, yielding (3,4-difluorophenyl)methanamine. This reaction is an excellent method for synthesizing primary amines. libretexts.org

Formation of Ketones via Organometallic Reagents : Nitriles can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction involves the nucleophilic addition of the organometallic's R-group to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reacting this compound with methylmagnesium bromide would produce 1-(3,4-difluorophenyl)ethan-1-one after an aqueous workup. libretexts.org

These transformations highlight the synthetic utility of the nitrile group, allowing for its conversion into amines and ketones, which are fundamental functional groups in the construction of more complex molecules.

Starting MaterialReagent(s)Product Functional GroupProduct Name
This compound1. LiAlH₄ 2. H₂OPrimary Amine(3,4-Difluorophenyl)methanamine
This compound1. CH₃MgBr 2. H₃O⁺Ketone1-(3,4-Difluorophenyl)ethan-1-one

Applications in Contemporary Chemical Synthesis and Materials Science Research

Building Block for Complex Fluorinated Organic Compounds

3,4-Difluorobenzonitrile is a foundational precursor in the synthesis of a wide array of fluorinated organic molecules. Its utility stems from the unique reactivity profile conferred by its substituents, which facilitates reactions like nucleophilic aromatic substitution (SNAr). This allows for the targeted introduction of the 3,4-difluorophenyl moiety into various molecular scaffolds.

In agrochemical research, it is a key intermediate for herbicides such as cyhalofop-butyl, where the fluorinated aromatic core enhances biological activity. It is also used to prepare fluorophenoxy herbicides and fluorine-substituted benzyl (B1604629) amides. scbt.com In materials science, the compound is explored for the development of advanced polymers and liquid crystals. Furthermore, its role as a precursor extends to the synthesis of antituberculosis agents, where it is used to create substituted benzylamines. nih.gov The stability of the compound under various reaction conditions solidifies its role as an indispensable tool in fluorine chemistry.

Table 1: Examples of Compounds Synthesized from this compound
Product ClassSpecific Example/TargetApplication Area
HerbicidesCyhalofop-butylAgrochemical
Substituted BenzylamidesFluorine-substituted benzyl amidesOrganic Synthesis
Pharmaceutical IntermediatesSubstituted benzylaminesAntituberculosis Research
Anticancer AgentsFarnesyltransferase inhibitorsOncology
Antiviral AgentsHBV capsid assembly effectorsVirology
Advanced MaterialsFluoropolymers, Liquid CrystalsMaterials Science

Targeted Synthesis of Pharmaceutical Intermediates

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance therapeutic properties. This compound is frequently employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Its difluorinated phenyl group is a valuable pharmacophore used to modulate the biological and pharmacokinetic profiles of drug molecules.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing chemists to understand how specific structural modifications affect a compound's biological activity. This compound is a valuable tool in such studies for creating libraries of related compounds.

For instance, it has been used as a starting material to synthesize a series of sulfamoylbenzamide derivatives to probe the SAR of Hepatitis B virus (HBV) capsid assembly effectors. nih.gov In anticancer research, it was used to synthesize a potent farnesyltransferase inhibitor as part of an extensive SAR study. nih.gov Researchers have also prepared phenothiazine conjugates from this compound to establish SAR against human cancer cell lines. cbijournal.com Similarly, it has served as a precursor in the synthesis of novel amides to explore the SAR of potential antituberculosis agents and in the development of microtubule-stabilizing agents for neurodegenerative diseases. nih.govescholarship.org

The 3,4-difluorophenyl scaffold is a component of several molecules investigated for antiviral activity. In one notable study, this compound was a key starting material in the multi-step synthesis of sulfamoylbenzamide derivatives designed as potential effectors of Hepatitis B virus (HBV) capsid assembly. nih.gov The compound has also been utilized in synthetic routes toward the established anti-HIV drug Efavirenz. researchgate.net While not all antiviral agents use the 3,4-isomer specifically, the prevalence of the closely related 2,4-difluorophenyl group in approved antifungal drugs like Oteseconazole underscores the importance of the difluorophenyl moiety in designing effective antimicrobial agents. wikipedia.org

This compound has been instrumental in the synthesis of multiple classes of experimental anticancer agents that interfere with various cellular pathways. It has been used to prepare precursors for myskinrecipes.comnih.govtriazolo[1,5-a]pyrimidines, a class of compounds that exhibit anticancer activity through a unique mechanism of tubulin inhibition. escholarship.orggoogleapis.com In another approach, the compound was used in the synthesis of a potent inhibitor of farnesyltransferase, an enzyme implicated in oncogenesis. nih.gov

Further research has involved synthesizing phenothiazine conjugates from this compound, which demonstrated antiproliferative activity against prostate (DU-145) and melanoma (SK-MEL-2) cancer cell lines. cbijournal.com Additionally, it has served as a starting material for a fluorine-labeled analogue of methotrexate, designed as a probe to monitor the pharmacokinetics of antifolate drugs within tumors using magnetic resonance spectroscopy. aacrjournals.org

Table 2: Research Applications in Oncology and Virology
Research AreaCompound Class SynthesizedTarget/Mechanism
Anticancer myskinrecipes.comnih.govTriazolo[1,5-a]pyrimidinesTubulin Inhibition
AnticancerFarnesyltransferase InhibitorsEnzyme Inhibition
AnticancerPhenothiazine ConjugatesAntiproliferative Activity
Antiviral (HBV)Sulfamoylbenzamide DerivativesCapsid Assembly Effector
Antiviral (HIV)EfavirenzReverse Transcriptase Inhibitor

A primary goal in drug design is to optimize a molecule's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Metabolic stability is a crucial component, as compounds that are rapidly metabolized often have a short duration of action and may fail to achieve therapeutic concentrations. longdom.org

The incorporation of the 3,4-difluorophenyl group, often derived from this compound, is a deliberate strategy to enhance metabolic stability. The high strength of the C-F bond makes the aromatic ring less susceptible to oxidative metabolism by liver enzymes. researchgate.net This resistance to degradation can lead to a longer plasma half-life, more consistent drug exposure, and potentially a more convenient dosing regimen for patients. longdom.org The general stability of fluoroaryl groups is a well-established principle that supports the use of this compound to build more robust drug candidates with improved pharmacokinetic properties. nih.gov

Precursor in Agrochemical Development

This compound is a crucial intermediate in the synthesis of modern agrochemicals, particularly herbicides. researchgate.net The incorporation of fluorine atoms into the molecular structure of active ingredients is a widely used strategy in agrochemical design to enhance efficacy and stability.

Synthesis of Fluorophenoxy Herbicides (e.g., Cyhalofop-Butyl)

A primary application of this compound is in the production of aryloxyphenoxypropionate (AOPP) herbicides, such as Cyhalofop-Butyl. researchgate.net This herbicide is valued for its high efficiency and safety in controlling grass weeds in rice cultivation. nih.gov The synthesis of Cyhalofop-Butyl involves a nucleophilic aromatic substitution reaction where this compound is a key starting material.

The general synthetic pathway involves the reaction of this compound with (R)-2-(4-hydroxyphenoxy)propionic acid. mdpi.comnih.gov This reaction, often carried out in the presence of a base and sometimes a phase-transfer catalyst to improve reaction conditions and yield, results in the formation of an intermediate, (R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acid. mdpi.comresearchgate.net This intermediate is then esterified with n-butanol to produce the final product, Cyhalofop-Butyl. nih.govlu.se Various synthetic routes have been developed to optimize this process, aiming for higher yields and optical purity. mdpi.comnih.gov

Synthesis Reaction for Cyhalofop-Butyl
Reactant 1Reactant 2Key IntermediateFinal Product
This compound(R)-2-(4-hydroxyphenoxy)propionic acid(R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acidCyhalofop-Butyl

Enhancement of Bioactivity and Stability in Plant Systems

The presence of the difluorinated phenyl group, originating from this compound, is instrumental in the bioactivity of herbicides like Cyhalofop-Butyl. The fluorine atoms significantly alter the electronic properties of the molecule, which can lead to stronger binding to the target enzyme in the weed. nih.gov

Furthermore, the C-F bond is exceptionally stable, which enhances the metabolic stability of the herbicide within the plant system. nih.gov This increased stability ensures that the active compound is not rapidly degraded by the plant's metabolic processes, allowing it to reach its target site and exert its herbicidal effect over a longer period. The fluorinated structure also increases the lipophilicity of the molecule, which can improve its uptake through the waxy cuticle of plant leaves. nih.gov

Mechanistic Insights into Enzyme Inhibition in Target Plants

Herbicides derived from this compound, such as Cyhalofop-Butyl, function by inhibiting a crucial enzyme in the plant's metabolic pathway. Cyhalofop-Butyl itself is a pro-herbicide that is rapidly converted within the target plant to its active form, cyhalofop-acid. This active metabolite specifically inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).

ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components for building cell membranes and for energy storage. By inhibiting ACCase, cyhalofop-acid halts the production of fatty acids, which in turn prevents the formation of new cells and leads to the cessation of growth, ultimately causing the death of the susceptible weed. The selectivity of Cyhalofop-Butyl, being effective against certain grasses while safe for rice, is attributed to differences in the structure of the ACCase enzyme between the weed and the crop, as well as the rate of metabolism of the herbicide in each species.

Advanced Materials Science Applications

The unique electronic and physical properties conferred by the fluorine and nitrile groups also make this compound a valuable component in the field of materials science. It is utilized in the synthesis of high-performance polymers with desirable thermal and mechanical properties.

Monomer in Polymer Synthesis

This compound can serve as a monomer in polymerization reactions, typically through nucleophilic aromatic substitution, where the fluorine atoms are displaced by nucleophiles to form a growing polymer chain. The resulting polymers often exhibit high thermal stability and chemical resistance.

The synthesis of multicyclic poly(benzonitrile ether)s specifically using this compound as a monomer is not extensively detailed in readily available scientific literature. Research in the field of poly(arylene ether nitrile)s often describes the use of other difluorobenzonitrile isomers, such as 2,6-difluorobenzonitrile (B137791), in nucleophilic substitution polycondensation reactions. These reactions with various bisphenol monomers lead to the formation of high-performance polymers with excellent thermal stability and solubility in common organic solvents. The nitrile group in these polymers can also be a site for further modification, such as cross-linking through trimerization to form triazine rings, which enhances the thermal and mechanical properties of the final material. While the synthesis of polyethers from difluoroaromatic compounds is a well-established method, the specific application of the 3,4-isomer for multicyclic poly(benzonitrile ether)s requires further investigation.

Properties of Polymers Derived from Difluorobenzonitrile Isomers
Polymer TypeMonomer Isomer (Example)Key Properties
Poly(arylene ether nitrile)s2,6-DifluorobenzonitrileHigh thermal stability, good solubility, potential for cross-linking

Intermediate for Liquid Crystal Materials

This compound is a key intermediate in the synthesis of fluorinated liquid crystal (LC) materials used in modern display technologies google.comgoogle.com. The performance of liquid crystal displays (LCDs) depends heavily on the physical properties of the LC molecules, such as their shape, polarity, and dielectric anisotropy nih.gov.

The structure of this compound provides several features that are advantageous for designing LC molecules:

Rigid Core: The benzene (B151609) ring provides a rigid core structure, which is essential for the formation of liquid crystalline phases.

Dielectric Anisotropy: Fluorine substitution is a critical strategy for controlling the dielectric anisotropy of LC molecules. Depending on the position of the fluorine atoms relative to the molecule's long axis, materials with either positive or negative dielectric anisotropy can be engineered, which is a requirement for different LCD modes like twisted nematic (TN) and vertical alignment (VA) nih.govbeilstein-journals.org.

By incorporating the this compound moiety into larger, elongated molecular structures, chemists can synthesize novel liquid crystals with tailored properties for advanced display applications.

Precursors for Optoelectronic Materials (e.g., OLEDs through related difluorobenzonitriles)

In the field of optoelectronics, this compound serves as a building block for organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). The efficiency and stability of OLEDs are highly dependent on the electronic properties of the materials used in their various layers, including the emitting layer and charge-transport layers researchgate.net.

The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the this compound unit a useful component for designing materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for facilitating efficient charge injection, transport, and recombination within the OLED device. Three-coordinated organoboron compounds, which are promising emitters for OLEDs, often incorporate fluorinated aromatic rings to enhance their stability and emission characteristics rsc.org. Benzonitrile-based polymers have also been developed as host materials for high-efficiency OLEDs. The benzonitrile (B105546) group can contribute to the material's charge-transporting capabilities and photophysical properties.

Synthesis of Hydroquinone (B1673460) Derivatives with Intermolecular Interactions

This compound readily undergoes nucleophilic aromatic substitution reactions with phenoxides. A notable example is its reaction with hydroquinone in the presence of a base to synthesize 4-(4-Cyano-2-fluoro-phenoxy)-phenol nih.gov. In this reaction, one of the hydroxyl groups of hydroquinone is deprotonated to form a phenoxide, which then displaces the fluorine atom at the C4 position of the benzonitrile ring, as this position is activated by the para-nitrile group.

The resulting product is of significant interest in supramolecular chemistry and crystal engineering. X-ray diffraction studies of 4-(4-Cyano-2-fluoro-phenoxy)-phenol reveal that the molecules in the crystal lattice are linked by strong intermolecular O—H···N hydrogen bonds nih.gov. The hydrogen atom of the remaining hydroxyl group on the hydroquinone moiety acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group acts as an acceptor. These interactions lead to the formation of well-ordered, self-assembled zigzag chains in the solid state nih.gov.

Table 2: Hydrogen-Bond Geometry for 4-(4-Cyano-2-fluoro-phenoxy)-phenol nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O—H···N0.822.032.839168
D: Donor atom; H: Hydrogen atom; A: Acceptor atom.

The study of such intermolecular interactions is fundamental to understanding how molecules pack in crystals and for designing new materials with specific physical properties.

Computational and Theoretical Chemistry of 3,4 Difluorobenzonitrile

Quantum Chemical Calculations (Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those employing Ab Initio and Density Functional Theory (DFT) methods, are foundational in understanding the molecular properties of 3,4-Difluorobenzonitrile. These computational techniques provide a microscopic view of the molecule's structure, electronics, and vibrational dynamics.

Prediction of Electronic Structure and Reactivity Parameters

DFT has become a primary tool for calculating the electronic structure of molecules. jocpr.com For this compound, methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. bhu.ac.inresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electronic structure is modified.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. ajchem-a.comijcce.ac.ir

The presence of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly influences the electron distribution of this compound, affecting these reactivity parameters. Molecular Electrostatic Potential (MEP) maps, also generated from these calculations, visualize the charge distribution and identify the likely sites for electrophilic and nucleophilic attack. bhu.ac.in

Table 1: Key Electronic Reactivity Descriptors This table is illustrative of the types of data generated from DFT calculations. Actual values would be obtained from specific computational studies on this compound.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-(EHOMO + ELUMO)/2Electron-attracting tendency
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to charge transfer

Calculation of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational analysis using DFT is essential for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. arxiv.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes). researchgate.netesisresearch.org

The process involves optimizing the molecule's geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the atomic Cartesian coordinates (the Hessian matrix). cardiff.ac.uk The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. researchgate.net A detailed assignment is often performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode of vibration. researchgate.net For this compound, this would involve analyzing the vibrational modes associated with the C-F bonds, the C≡N nitrile group, and the phenyl ring.

Determination of Molecular Geometries and Energetics

Quantum chemical calculations provide precise information about the three-dimensional structure of this compound. The optimization of the molecule's geometry using methods like DFT (e.g., B3LYP) and Ab Initio Hartree-Fock (HF) yields key structural parameters. researchgate.net

These parameters include:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-H, C-F, C-C≡N).

Bond angles: The angles formed by three connected atoms (e.g., C-C-C, F-C-C).

Dihedral angles: The rotational angles between planes defined by four atoms, which describe the molecule's conformation.

Studies on similar fluorinated aromatic compounds show that the high electronegativity of fluorine substituents can significantly influence the geometry of the phenyl ring. For instance, the C-C-C bond angles adjacent to the C-F bonds may deviate from the ideal 120° of a regular hexagon. nih.gov Comparing the calculated geometry with experimental data from techniques like X-ray crystallography allows for the validation of the computational methods used.

Table 2: Representative Calculated Geometrical Parameters This table illustrates the typical output of a geometry optimization calculation for a molecule like this compound. The values are hypothetical and would be determined by specific DFT calculations.

ParameterAtoms InvolvedTypical Calculated Value (Å or °)
Bond LengthC-F~1.35 Å
Bond LengthC≡N~1.15 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-C-F~119-121°
Bond AngleC-C-C (aromatic)~118-122°

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules, providing insights into intermolecular interactions and bulk properties. mdpi.com An MD simulation for this compound would model how multiple molecules interact over time, governed by a force field that describes the potential energy of the system.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to investigate reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.orgepfl.ch By measuring the ratio of the rate constants (k_light / k_heavy), valuable information about the rate-determining step and the nature of the transition state can be obtained. ic.ac.uk

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. univ-amu.fr A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation but can still influence the reaction rate through changes in hybridization or steric effects. wikipedia.org

While KIE is a fundamental technique for mechanistic elucidation, specific KIE studies on reactions involving this compound are not prominently featured in the scientific literature. However, this methodology could be applied to study, for example, nucleophilic aromatic substitution reactions where a C-H bond adjacent to the reaction center is broken in the rate-determining step.

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or other properties. wikipedia.org These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical information) to activity. nih.govresearchgate.net

This compound is a known building block in the synthesis of agrochemicals, such as fluorophenoxy herbicides. sigmaaldrich.com In this context, SAR modeling is a highly relevant tool. A typical SAR study would involve:

Data Collection: Assembling a set of molecules derived from this compound with known biological activities (e.g., herbicidal potency).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, physicochemical, or 3D in nature.

Model Development: Using statistical methods (like multiple linear regression or machine learning algorithms) to build a mathematical model that links the descriptors to the observed activity. jocpr.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. jocpr.com

The resulting SAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design and optimization of more potent and effective compounds while reducing the need for extensive synthesis and testing. nih.gov

Analysis of Steric and Electronic Effects of Fluorine Substituents

The presence of two fluorine atoms at the 3- and 4-positions of the benzonitrile (B105546) ring introduces significant steric and electronic perturbations compared to the parent benzonitrile molecule. These effects are not merely additive but result from a complex interplay of inductive and resonance contributions, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties.

Electronic Effects:

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C3 and C4) and diminishes with distance. This electron withdrawal polarizes the C-F bonds, leading to a significant partial positive charge on the adjacent carbon atoms and a partial negative charge on the fluorine atoms.

Furthermore, the fluorine atoms participate in resonance, donating a lone pair of electrons to the aromatic system (+R effect). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, the +R effect of fluorine is considerably weaker than its -I effect. The net result is a strong deactivation of the aromatic ring towards electrophilic substitution and an activation towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.

The nitrile group (-CN) is also a strong electron-withdrawing group, both inductively and through resonance. The combined electron-withdrawing power of the two fluorine atoms and the nitrile group renders the aromatic ring of this compound significantly electron-deficient.

The electronic landscape of the molecule is further elucidated by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. While specific HOMO-LUMO energy values for isolated this compound were not found in the provided search results, a study on a reaction product involving this molecule reported a HOMO energy of 0.74 V and a LUMO energy of -1.36 V, resulting in a HOMO-LUMO gap of 2.10 eV. rsc.org This relatively small gap suggests a molecule that is amenable to electronic transitions and chemical reactions.

Steric Effects:

The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Therefore, the steric hindrance introduced by a single fluorine substituent is generally considered to be minimal. However, the presence of two adjacent fluorine atoms in this compound can influence the approach of reactants and affect the conformation of larger molecules containing this moiety.

The steric effects are more pronounced when considering the interactions of the molecule in a condensed phase or within a protein binding pocket. The size and positioning of the fluorine atoms can dictate the optimal orientation for intermolecular interactions, such as hydrogen bonding and π-stacking.

Combined Effects on Molecular Geometry:

The strong electronegativity of the fluorine atoms also influences the bond lengths and bond angles of the benzene ring. The C-F bonds are typically shorter than C-H bonds, and their presence can lead to slight distortions in the planarity and symmetry of the aromatic ring. While detailed crystallographic or computationally optimized geometric parameters for this compound were not explicitly found in the searched literature, studies on analogous fluorinated aromatic compounds consistently show these subtle but significant geometric changes.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-Difluorobenzonitrile, offering unambiguous information about the hydrogen, carbon, and fluorine atoms within the molecule. ipb.pt

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Due to the fluorine substituents, the signals for the three protons on the benzene (B151609) ring exhibit complex splitting patterns resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each of the seven carbon atoms. The signals are influenced by the electronegative fluorine and nitrogen atoms, and the carbon-fluorine couplings (¹JCF, ²JCF, etc.) provide crucial connectivity data.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govalfa-chemistry.com It provides distinct signals for the two fluorine atoms, and their chemical shifts are highly sensitive to the electronic environment. alfa-chemistry.comucsb.edu The coupling between the two non-equivalent fluorine atoms and with nearby protons and carbons helps to confirm the substitution pattern on the aromatic ring.

NucleusDescription of Expected Spectrum
¹HThree signals in the aromatic region (approx. 7.0-8.0 ppm), showing complex multiplets due to H-H and H-F spin-spin coupling.
¹³CSeven distinct signals. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF). The nitrile carbon (C≡N) appears in a characteristic downfield region.
¹⁹FTwo distinct signals for F-3 and F-4, typically in the range of -100 to -170 ppm relative to CFCl₃. ucsb.educolorado.edu The signals show coupling to each other and to adjacent protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. cardiff.ac.ukyoutube.com These complementary methods probe the vibrational modes of the molecule's chemical bonds. youtube.com

The most characteristic feature in the vibrational spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This bond produces a strong, sharp absorption band in the IR spectrum and a distinct signal in the Raman spectrum. nih.gov Its position is a reliable indicator of the nitrile functional group. For benzonitriles, this band typically appears in the 2220-2240 cm⁻¹ range. asianjournalofphysics.com Other significant bands include C-F stretching vibrations and aromatic C-H and C=C stretching and bending modes. asianjournalofphysics.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
C≡N Stretch~2230IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-F Stretch1100 - 1300IR
Aromatic C-H Stretch3000 - 3100IR, Raman

Mass Spectrometry (GC-MS, MALDI-TOF) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for monitoring its synthesis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile compound, providing both separation from reaction impurities and mass analysis. rsc.org

In a typical electron ionization (EI) GC-MS analysis, this compound will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 139. nih.gov

While specific MALDI-TOF data for this compound is not prevalent, the technique is valuable for characterizing non-volatile derivatives or reaction products of this compound, especially in materials science or polymer applications.

TechniqueFindingm/z Value
GC-MSMolecular Ion (M⁺)139
GC-MSMajor Fragment 1112
GC-MSMajor Fragment 288

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. libretexts.org While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives illustrates the types of interactions that govern its crystal packing.

In the absence of strong hydrogen bond donors in this compound itself, its crystal packing would be dominated by dipole-dipole interactions and weaker C-H···N or C-H···F contacts. However, in derivatives containing functional groups like hydroxyl (-OH) or amino (-NH₂), hydrogen bonding becomes a primary directional force. nih.govnih.gov For example, in the crystal structure of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667), a derivative synthesized from this compound, molecules are linked by O—H⋯N hydrogen bonds, forming distinct chains. nih.gov

Aromatic rings, like the one in this compound, frequently engage in π-stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, often in a parallel-displaced or face-to-face arrangement, are crucial for stabilizing the crystal lattice. mostwiedzy.plnih.gov Studies on related fluorinated benzonitriles confirm the presence of π-stacking, with interplanar distances typically around 3.3–3.7 Å. nih.govresearchgate.net

The crystal system and unit cell parameters define the geometry and size of the repeating unit that builds the entire crystal. libretexts.org This information is obtained directly from the X-ray diffraction experiment. As an example, the derivative 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile crystallizes in the orthorhombic system, which is defined by three unequal axes (a, b, c) at 90° angles to each other. nih.gov The precise unit cell parameters for this derivative were determined, providing a quantitative description of its solid-state architecture. nih.gov

Representative Crystal Data for a this compound Derivative (3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1932
b (Å)8.8109
c (Å)20.5269
α, β, γ (°)90
Volume (ų)1120.11

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Syntheses

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique used to separate, identify, and quantify components in a mixture. In the context of research involving this compound, HPLC is primarily employed to assess the purity of the synthesized compound and to monitor the progress of reactions.

A typical purity assessment would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. For a compound like this compound, a reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile (B52724) and water) would likely be effective. The output, a chromatogram, would ideally show a single, sharp major peak corresponding to this compound, with any impurities appearing as smaller, separate peaks. The area of the main peak relative to the total area of all peaks allows for a quantitative determination of purity. Commercial suppliers often use chromatographic methods to certify purity, which is typically greater than 98%. tcichemicals.com

Environmental and Sustainable Synthesis Research for 3,4 Difluorobenzonitrile

Development of Green Chemistry Approaches in Synthetic Pathways

Traditional synthesis routes for 3,4-difluorobenzonitrile have often involved hazardous materials and harsh conditions, prompting the development of greener alternatives. One conventional method starts with 1,2-difluorobenzene (B135520), proceeding through nitration, reduction, diazotization, and cyanation. google.com This pathway is problematic due to the use of highly toxic cuprous cyanide and the involvement of carcinogenic intermediates like 3,4-difluoroaniline, leading to significant environmental pollution concerns. google.com Another older method involves the ammoxidation of 3,4-dichlorotoluene (B105583) to 3,4-dichlorobenzonitrile (B1293625), followed by a fluorination step. This process requires very high temperatures (over 350°C) and poses challenges with equipment corrosion and high industrial costs. google.com

To circumvent these issues, research has focused on developing synthetic pathways that avoid toxic reagents and intermediates. A notable green chemistry approach starts with 1,2-difluorobenzene and trichloroacetyl chloride. google.com This method proceeds through acylation, amidation with ammonia, and a final dehydration step to yield this compound. google.com This route is considered advantageous as it avoids highly toxic materials and harsh reaction conditions, offering a simpler, high-yield process suitable for industrialization. google.com

The most widely explored sustainable pathway is the halogen-exchange (Halex) reaction, which typically uses 3,4-dichlorobenzonitrile as the starting material. google.comaudreyli.com This method involves substituting the chlorine atoms with fluorine using a fluorinating agent like potassium fluoride (B91410) (KF). audreyli.com While this approach is more direct and avoids many of the hazardous intermediates of older routes, initial attempts suffered from high reaction temperatures, long reaction times, and the formation of polymeric byproducts, leading to low yields and significant pollution. patsnap.com Recent advancements in catalysis and process optimization, however, have largely overcome these initial drawbacks, making the Halex reaction a cornerstone of modern, sustainable this compound synthesis.

Optimization of Reaction Conditions for Reduced Waste and Energy Consumption

A critical aspect of greening the synthesis of this compound involves the meticulous optimization of reaction conditions to maximize yield while minimizing waste and energy consumption. Research has demonstrated that variables such as temperature, reaction time, solvent, and catalyst choice significantly influence the efficiency and environmental footprint of the production process. audreyli.comscielo.br

In the halogen-exchange fluorination of 3,4-dichlorobenzonitrile, early studies without a catalyst required high temperatures (225°C) and still resulted in low yields (11% after 6 hours). audreyli.com The introduction of phase-transfer catalysts (PTCs) allowed for reactions at lower temperatures with significantly improved outcomes. For instance, using tetraphenylphosphonium (B101447) bromide as a catalyst in refluxing 1,3-dimethylimidazolidine-2-one (DMI) achieved a 65% yield. audreyli.com Further process optimization has led to methods that achieve yields of around 90% at temperatures between 190-215°C and with shorter reaction times of 4-5 hours. google.com These optimized conditions not only save energy but also reduce the formation of unwanted byproducts, simplifying purification and reducing chemical waste. google.com

The following table summarizes various optimized reaction conditions reported in the literature for the synthesis of this compound.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Molar Yield (%)
3,4-DichlorobenzonitrileNoneDMI225611
3,4-DichlorobenzonitrileTetraphenylphosphonium BromideDMI225 (Reflux)665
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltNMP200-210490.7
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI190-200590
3,4-Difluorobenzamide (B1297546)DMFDichloroethane50597 (crude)

Catalyst Design and Recycling Strategies for Industrial Process Improvement

Catalyst innovation is central to the development of sustainable industrial processes for producing this compound. google.com The use of phase-transfer catalysts (PTCs) in the halogen-exchange reaction from 3,4-dichlorobenzonitrile is a prime example. These catalysts facilitate the transfer of the fluoride anion from the solid phase (potassium fluoride) to the organic phase where the reaction occurs, significantly increasing the reaction rate and allowing for milder conditions. audreyli.com

A particularly effective catalyst is bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt. google.compatsnap.com Its application allows the fluorination reaction to proceed at lower temperatures and in shorter times, achieving yields of approximately 90%. google.com The industrial viability of a process heavily relies on the cost-effectiveness and reusability of the catalyst. mdpi.comresearchgate.net Research has shown that this specific catalyst is not only highly active but also recyclable. In an industrial setting, the catalyst can be recovered from the reaction filtrate and directly reused in subsequent batches. google.com Reports indicate that the catalyst can be recycled for more than eight batches while maintaining over 85% of its activity, which significantly reduces production costs and waste. google.com

Another PTC used in this synthesis is tetraphenylphosphonium bromide, which has also been shown to effectively catalyze the reaction. audreyli.com The choice of catalyst can influence the reaction pathway and efficiency. For instance, the use of 18-crown-6-ether has been reported to increase the conversion rate to 86.7% under mild conditions. guidechem.com

Solvent Selection for Environmental Impact Mitigation

However, many traditional polar aprotic solvents are facing increasing scrutiny due to health and environmental concerns. whiterose.ac.uk For example, DMF, DMAc, and NMP are classified as substances of very high concern due to their reproductive toxicity. whiterose.ac.uk Consequently, there is a strong drive to replace them with safer alternatives. While solvents like sulfolane (B150427) and DMI are effective for the synthesis of this compound due to their high thermal stability, a comprehensive assessment of their environmental impact is necessary. audreyli.comutoronto.ca

The most effective strategy for mitigating the environmental impact of solvents is recycling. ubc.ca Industrial processes for this compound have been designed to incorporate solvent recovery. For example, after the reaction, the solvent can be recovered from the reaction mixture by distillation and reused in subsequent batches. google.comgoogle.com This reduces the consumption of fresh solvent, minimizes waste generation, and lowers production costs. google.com In some processes, a co-solvent like toluene (B28343) is used to aid in the removal of water before the main reaction; this toluene is also evaporated and recovered for reuse. google.compatsnap.com

The selection of a solvent is a balance of performance, safety, environmental impact, and cost. rsc.org The ideal "green" solvent should be effective for the reaction, non-toxic, non-flammable, derived from renewable resources, and readily biodegradable. utoronto.ca While the solvents currently used for this compound synthesis may not meet all these criteria, the implementation of robust recycling protocols represents a significant and practical step toward minimizing their environmental footprint. mdma.chjchps.com

Emerging Research Avenues and Future Directions

Novel Derivatizations and Functionalizations of the Benzonitrile (B105546) Moiety

While the fluorine atoms on the aromatic ring of 3,4-difluorobenzonitrile are key to its utility, recent research has increasingly focused on novel transformations of the benzonitrile group itself. These efforts aim to create a wider array of functionalized molecules with unique properties and potential applications.

One significant area of exploration is the metal-catalyzed activation and transformation of the nitrile group. The C≡N triple bond, while relatively stable, can be activated by transition metal complexes, opening pathways for diverse derivatizations. For instance, research into the C-C bond activation of fluorinated benzonitriles using zerovalent nickel complexes has demonstrated a novel approach to functionalization. acs.orgacs.org Such studies, often supported by Density Functional Theory (DFT) calculations, provide insights into the reaction mechanisms and the influence of fluorine substitution on the stability of the resulting organometallic complexes. acs.org These transformations can lead to the formation of new carbon-carbon bonds, offering a powerful tool for constructing more complex molecular architectures.

Beyond C-C bond activation, the catalytic conversion of the nitrile moiety into other functional groups under mild conditions is a key research thrust. Metal pincer complexes, for example, have shown promise in catalyzing a variety of reactions involving nitriles. rug.nl These reactions can include selective hydrogenation to primary amines (like 3,4-difluorobenzylamine) or imines, and hydration to amides (such as 3,4-difluorobenzamide). google.comresearchgate.net The development of catalysts that can effect these transformations with high selectivity and efficiency is crucial for expanding the synthetic utility of this compound.

Furthermore, the synthesis of nitrogen-containing heterocycles from the nitrile group is a particularly fruitful area of research. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for forming tetrazoles, a class of compounds with significant applications in medicinal chemistry. nih.govyoutube.com Applying this to this compound allows for the creation of 5-(3,4-difluorophenyl)-1H-tetrazole, a scaffold that can be further elaborated. nih.govorganic-chemistry.orgnih.gov Research in this area focuses on developing milder and more efficient catalytic systems to facilitate this transformation.

The following table summarizes some key derivatizations of the benzonitrile moiety:

Reaction TypeReagents/CatalystsProduct ClassPotential Applications
Reduction H₂, Raney NickelBenzylaminesPharmaceutical intermediates, building blocks
Hydrolysis Metal catalysts, H₂OBenzamidesChemical synthesis, precursors for other functional groups
Cycloaddition Sodium azide, Lewis/Brønsted acidsTetrazolesMedicinal chemistry, materials science
C-C Bond Activation Zerovalent Nickel complexesAryl-cyanide complexesOrganometallic chemistry, catalysis
Addition/Cyclization Boronic acids, transition metalsKetones, amides, heterocyclesOrganic synthesis, drug discovery

These emerging derivatization strategies are significantly broadening the chemical space accessible from this compound, paving the way for the development of new molecules with tailored functionalities.

Exploration of Unconventional Applications Beyond Current Domains

While this compound is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals like herbicides, researchers are actively exploring its potential in more unconventional domains, particularly in materials science. 365blogger.comscbt.comsigmaaldrich.com The unique combination of the rigid aromatic ring, the polar nitrile group, and the electron-withdrawing fluorine atoms imparts properties that are desirable for advanced materials.

One of the most promising unconventional applications is in the field of liquid crystals. google.comgoogle.com The rod-like shape and dipole moment of molecules derived from this compound make them suitable candidates for components in liquid crystal mixtures used in display technologies. Patents have described difluorobenzonitrile derivatives that exhibit liquid crystalline properties, highlighting their potential in this multibillion-dollar industry. epo.org The fluorine atoms can enhance properties such as thermal and chemical stability, as well as tune the dielectric anisotropy and viscosity of the liquid crystal materials.

The synthesis of high-performance polymers is another area of active investigation. The robustness of the fluorinated aromatic structure suggests that this compound could serve as a monomer or a key building block for polymers with high thermal stability, chemical resistance, and specific electronic properties. google.com For example, it can be a precursor for creating fluorinated polyether ketones, which are known for their exceptional performance in demanding environments. google.com Furthermore, the nitrile group can undergo polymerization or be chemically modified post-polymerization to introduce additional functionalities.

There is also growing interest in the application of fluorinated benzonitriles in electronic materials. While research on this compound in this area is still emerging, studies on closely related isomers like 2,4-difluorobenzonitrile (B34149) provide strong indications of its potential. For instance, fluorinated phenyltetrazoles derived from difluorobenzonitriles have been used to create iridium complexes that exhibit promising properties for use in Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts. ossila.com The electronic properties of the 3,4-difluoro substitution pattern could offer unique advantages in tuning the performance of such materials.

Application DomainKey Properties Conferred by this compoundPotential Products
Liquid Crystals Rod-like shape, dipole moment, thermal stabilityLiquid crystal displays (LCDs)
High-Performance Polymers Thermal stability, chemical resistance, rigidityPolyether ketones, specialty polymers
Electronic Materials Tunable electronic properties, stabilityOLEDs, photoredox catalysts, organic semiconductors
Coordination Chemistry Ligand properties of the nitrile groupOrganometallic complexes, catalysts

The exploration of these unconventional applications is diversifying the utility of this compound beyond its traditional roles and positioning it as a valuable component in the development of next-generation materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is increasingly benefiting from the integration of modern technologies such as flow chemistry and automated synthesis platforms. These approaches offer significant advantages over traditional batch processing, including improved safety, higher efficiency, better reproducibility, and the ability to rapidly screen and optimize reaction conditions. repec.orgnih.govmagritek.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is particularly well-suited for the synthesis of fluorinated compounds. Many fluorination reactions are highly exothermic, and the superior heat and mass transfer characteristics of flow reactors allow for better temperature control, minimizing the risk of runaway reactions and the formation of byproducts. While specific flow chemistry protocols for this compound are not yet widely published, the general principles and technologies are directly applicable to its synthesis, for example, in the halogen-exchange (Halex) reaction to produce it from 3,4-dichlorobenzonitrile (B1293625). patsnap.com

Automated synthesis platforms, often incorporating robotic systems, are revolutionizing the way chemical research and development is conducted. chemistryworld.com These platforms can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives for biological or material science testing. repec.orgnih.gov For a molecule like this compound, an automated platform could be programmed to perform a series of derivatizations on the nitrile group, for example, by reacting it with a diverse set of reagents to produce a library of novel compounds. This accelerates the discovery of new molecules with desired properties.

Advantages of Integrating Advanced Synthesis Platforms:

Enhanced Safety: Better control over reaction parameters, especially for energetic reactions.

Increased Efficiency: Reduced reaction times and higher throughput.

Improved Reproducibility: Consistent product quality due to precise control over the reaction environment.

Rapid Optimization: Automated screening of a wide range of reaction conditions.

Data-Rich Experimentation: Continuous monitoring and data logging for better process understanding.

The adoption of these advanced manufacturing and research technologies is poised to make the synthesis and derivatization of this compound more efficient, safer, and more accessible, thereby facilitating its broader application in science and industry.

Advanced Computational Design of New Fluorinated Compounds with Tailored Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of new molecules before their synthesis in the laboratory. For a versatile building block like this compound, computational methods are being used to predict the properties of its derivatives and to guide the design of new compounds with specific, tailored functionalities.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can be employed to model reaction pathways for the derivatization of this compound, helping to predict the feasibility and selectivity of different chemical transformations. For example, computational studies have been used to understand the mechanism of C-CN bond activation in fluorinated benzonitriles, providing insights that are crucial for designing new catalytic systems. acs.org

Beyond reaction modeling, computational methods are instrumental in predicting the physicochemical properties of novel compounds derived from this compound. Properties such as electronic structure, dipole moment, and lipophilicity can be calculated with a reasonable degree of accuracy. This is particularly valuable in drug discovery, where computational screening of virtual libraries of compounds can identify candidates with promising biological activity and pharmacokinetic profiles.

In materials science, computational design is used to predict the properties of new materials based on the this compound scaffold. For instance, the electronic and optical properties of potential OLED materials or the physical properties of new liquid crystals can be modeled to identify the most promising candidates for synthesis. This rational design approach significantly reduces the time and resources required for the discovery of new materials with desired characteristics.

Key Areas of Computational Design:

Reaction Mechanism Elucidation: Understanding how derivatization reactions occur to optimize conditions.

Property Prediction: Calculating key physicochemical and electronic properties of novel derivatives.

Virtual Screening: High-throughput computational evaluation of large libraries of virtual compounds.

Rational Design: Designing molecules with specific, predetermined properties for targeted applications.

The synergy between computational design and experimental synthesis is creating a powerful paradigm for the development of new fluorinated compounds. By leveraging advanced computational tools, researchers can more effectively navigate the vast chemical space of this compound derivatives to discover new molecules with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-difluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The halogen-exchange fluorination of 3,4-dichlorobenzonitrile (3,4-DCBN) with potassium fluoride (KF) in 1,3-dimethylimidazolidine-2-one (DMI) at 290°C yields 64% this compound (3,4-DFBN) . Phase-transfer catalysis (PTC) using N-alkyl conjugated quaternary ammonium salts reduces reaction temperature and suppresses side reactions (e.g., dehalogenation), achieving 61% yield via stepwise heating .
  • Key Variables : Solvent choice (DMI vs. DMPU), catalyst (tetraphenylphosphonium bromide), and temperature gradients .

Q. How is 3,4-DFBN characterized structurally, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • GC-MS : Identifies intermediates like 3-chloro-4-fluorobenzonitrile (3,4-CFBN) during fluorination .
  • IR Spectroscopy : Confirms functional groups (C≡N stretch at ~2230 cm⁻¹) .
  • Melting Point Analysis : Pure 3,4-DFBN melts at 51.0–51.2°C .
    • Crystallography : SHELX programs refine crystal structures, though not directly applied to 3,4-DFBN in provided data .

Q. What are the primary applications of 3,4-DFBN in agrochemical research?

  • Role : Intermediate for synthesizing herbicides like cyhalofop-butyl. Its fluorinated aromatic backbone enhances bioactivity and stability in plant systems .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization vs. fluorination) impact intermediate formation during synthesis?

  • Mechanistic Insight : In DMI with KF, 3,4-DCBN first forms 3,4-CFBN and 4,3-CFBN isomers. The latter rapidly converts to 3,4-DFBN, while 3,4-CFBN persists as a metastable intermediate .
  • Data Contradiction : At 290°C without catalysts, 64% 3,4-DFBN forms , but PTC at lower temperatures achieves similar yields . Resolution lies in solvent viscosity and catalyst-driven transition-state stabilization .

Q. What computational methods predict substituent effects on fluorination kinetics in halogen-exchange reactions?

  • Approach : Density Functional Theory (DFT) models evaluate activation energies for Cl→F substitution. Electron-withdrawing nitrile groups meta to Cl accelerate fluorination by polarizing C-Cl bonds .
  • Validation : Experimental yields align with computed reactivity trends for 3,4-DCBN vs. mono-chloro analogs .

Q. How can side reactions (e.g., polymerization or焦化) be mitigated during scale-up?

  • Strategies :

  • Solvent Optimization : High-boiling DMI (stable at 290°C) prevents decomposition .
  • Catalyst Screening : Quaternary ammonium salts reduce KF aggregation, enhancing fluorination efficiency .
  • In Situ Monitoring : GC-MS tracks intermediates to adjust reaction time and temperature dynamically .

Safety and Handling

Q. What safety protocols are essential for handling 3,4-DFBN in laboratory settings?

  • Guidelines :

  • Use fume hoods and electrostatic-safe equipment to prevent ignition (flash point: 69°C) .
  • Avoid water jets for spill containment; use inert adsorbents (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.